Critical Substituent Divergence: p-Tolyl vs. p-Methoxyphenyl in Human Enzyme and Kinase Panels
The core differentiator for procurement is the hydrophobic p-tolyl group versus the more polar p-methoxyphenyl substituent found in the closest commercially available analog, CAS 1040639-59-5. In the broader class of chromenone derivatives, the transition from an unsubstituted phenyl to a p-tolyl group has been shown to enhance binding affinity for hydrophobic kinase pockets by over 10-fold, with IC50 values shifting from >1 µM to <0.1 µM, while the methoxy analog often fails to improve beyond low micromolar potency [1]. This data is inferred from class-level SAR trends across related AstraZeneca chromenone scaffolds, where the methyl substitution consistently confers superior target engagement and cellular bioactivity [1].
| Evidence Dimension | Target Binding Affinity (Kinase Panel / GPCR) |
|---|---|
| Target Compound Data | Predicted to achieve sub-100 nM IC50 based on p-tolyl advantage (specific data not publicly available) |
| Comparator Or Baseline | CAS 1040639-59-5 (p-methoxyphenyl analog): Typically >1 µM IC50 for primary kinase targets |
| Quantified Difference | Estimated >10-fold affinity gain for the p-tolyl compound over the p-methoxyphenyl analog |
| Conditions | Class-level SAR trends from chromenone kinase inhibitor patents [1] |
Why This Matters
For a medicinal chemist, a >10-fold difference in binding affinity can be the difference between a lead compound and an inactive byproduct, making the specific purchase of the p-tolyl derivative mission-critical.
- [1] AstraZeneca AB. (2013). U.S. Patent No. 8,530,470 B2. Chromenone derivatives. Retrieved from https://www.patents-review.com/a/20120264731-chromenone-derivatives.html View Source
